5,5,7,7-Tetramethyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
Description
This compound belongs to the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine (THTP) class, a scaffold renowned for its pharmacological versatility. The structure features a tetrahydrothienopyridine core substituted with a 5,5,7,7-tetramethyl group, a 4-((4-methylpiperidin-1-yl)sulfonyl)benzamido moiety at position 2, and a carboxamide group at position 2.
Synthesis of this compound involves a one-step reaction starting from 2-amino-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile, leveraging chloro- or nitro-substituted precursors .
Properties
IUPAC Name |
5,5,7,7-tetramethyl-2-[[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4O4S2/c1-15-10-12-29(13-11-15)35(32,33)17-8-6-16(7-9-17)22(31)27-23-19(21(26)30)18-14-24(2,3)28-25(4,5)20(18)34-23/h6-9,15,28H,10-14H2,1-5H3,(H2,26,30)(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPWIVAGBOPEXBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)C(NC(C4)(C)C)(C)C)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5,5,7,7-Tetramethyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity based on recent research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C25H35ClN4O4S2 |
| Molecular Weight | 555.2 g/mol |
| CAS Number | 1216605-74-1 |
The biological activity of this compound primarily involves its interaction with specific biological targets. Research indicates that it may act as an inhibitor of Mycobacterium tuberculosis (MTB) pantothenate synthetase (PS), an enzyme crucial for bacterial survival and pathogenicity. The inhibition of this enzyme could lead to the development of novel anti-tuberculosis therapies.
In Vitro Studies
In vitro studies have demonstrated significant biological activity against MTB. Notably:
- Inhibition Concentration : The compound showed an IC50 value of approximately 5.87 ± 0.12 μM against MTB PS.
- Minimum Inhibitory Concentration (MIC) : The MIC was determined to be 9.28 μM, indicating effective inhibition of bacterial growth without cytotoxic effects at concentrations up to 50 μM when tested on RAW 264.7 cell lines .
Case Studies and Research Findings
Several studies have explored the efficacy and safety profile of this compound:
- Antimycobacterial Activity : A study focusing on a series of tetrahydrothieno derivatives found that modifications in the structure significantly impacted their inhibitory potency against MTB PS. The most active derivatives were characterized by specific substitutions that enhanced binding affinity and selectivity towards the target enzyme .
- Cytotoxicity Assessment : The compound was evaluated for cytotoxic effects on various cell lines. It exhibited non-cytotoxic behavior at higher concentrations (up to 50 μM), making it a promising candidate for further development as an anti-tuberculosis agent .
- Molecular Docking Studies : Computational studies have provided insights into the binding interactions between the compound and MTB PS. These studies suggest that the structural features of the compound facilitate strong binding through multiple interactions within the active site of the enzyme .
Pharmacological Potential
Given its mechanism of action and biological activity profile, this compound holds promise as a lead compound in drug discovery for tuberculosis treatment.
Comparison with Similar Compounds
Table 1: Structural Comparison of THTP Derivatives
Key Observations :
- Piperidine Substitutions : The 4-methylpiperidine group in the target compound may offer a balance between lipophilicity and steric effects compared to 3,5-dimethylpiperidine analogs, which could reduce off-target interactions .
- Sulfonylbenzamide vs. Acyl Groups : The sulfonyl linkage in the target compound likely enhances hydrolytic stability compared to ester-containing analogs like clopidogrel, which require metabolic activation .
Key Findings :
- TNF-α Inhibition : Analogs with trifluoromethyl or sulfonyl groups (e.g., Compound 7b) show potent TNF-α suppression, suggesting the target compound may share this activity .
- Anti-Mycobacterial Potential: The 3D-QSAR models from highlight the importance of hydrophobic substituents at position 2, aligning with the target compound’s sulfonylbenzamide group .
- Antiplatelet Activity : While the target compound lacks the ester groups of clopidogrel, its carboxamide moiety could interact with similar receptors, though activation pathways may differ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
